molecular formula C7H6BrFO B1374983 2-Bromo-6-fluoro-4-methylphenol CAS No. 1394291-51-0

2-Bromo-6-fluoro-4-methylphenol

Cat. No. B1374983
M. Wt: 205.02 g/mol
InChI Key: PFMAUMFDMPLSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-4-methylphenol is a chemical compound with the molecular formula C7H6BrFO. It has a molecular weight of 205.03 . It is a solid at room temperature and is stored at temperatures between 2-8°C . It is used in various applications and is an important intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 2-Bromo-6-fluoro-4-methylphenol involves two main steps . The first step is a diazotization hydrolysis reaction, where 2-methyl-4-fluoroaniline is diazotized and hydrolyzed to prepare 2-methyl-4-fluorophenol . The second step is a bromination reaction, where bromination is carried out on the 2-methyl-4-fluorophenol prepared in the first step to prepare 2-bromo-4-fluoro-6-methylphenol .


Molecular Structure Analysis

The InChI code for 2-Bromo-6-fluoro-4-methylphenol is 1S/C7H6BrFO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 . The InChI key is CRFKFEAHGVZUFU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Bromo-6-fluoro-4-methylphenol include diazotization, hydrolysis, and bromination . The process uses nitrosyl sulfuric acid as an acylation reagent .


Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-4-methylphenol is a solid at room temperature . It has a molecular weight of 205.03 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols
    • Scientific Field : Organic Chemistry
    • Application Summary : The mono ortho-bromination of phenolic building blocks by NBS has been achieved in short reaction times (15–20 min) using ACS-grade methanol as a solvent . The reactions can be conducted on phenol, naphthol and biphenol substrates, giving yields of >86% on gram scale .
    • Methods of Application : Excellent selectivity for the desired mono ortho-brominated products is achieved in the presence of 10 mol % para-TsOH . The reaction is shown to be tolerant of a range of substituents, including CH3, F, and NHBoc .
    • Results or Outcomes : This method provides a selective and efficient way to generate ortho-brominated para-substituted phenols, which are important building blocks for a range of synthetic targets .
  • Preparation of 2-Bromo-4-Fluoro-6-Methylphenol

    • Scientific Field : Fine Chemical Engineering
    • Application Summary : The compound is prepared through a process involving diazotization hydrolysis reaction and bromination reaction . This method is more environmentally friendly and convenient for industrial production .
    • Methods of Application : The process involves diazotizing and hydrolyzing 2-methyl-4-fluoroaniline to prepare 2-methyl-4-fluorophenol, and then carrying out bromination reaction on the 2-methyl-4-fluorophenol .
    • Results or Outcomes : The process results in the synthesis of 2-bromo-4-fluoro-6-methylphenol .
  • Modification of Hydrophobicity in Natural Polymers

    • Scientific Field : Material Science
    • Application Summary : 4-Fluoro-2-methylphenol, a compound similar to 2-Bromo-6-fluoro-4-methylphenol, can be grafted onto natural polymers like flax and coconut fibers . This is done to modify their hydrophobicity .
    • Methods of Application : The grafting process is catalyzed by laccase .
    • Results or Outcomes : The outcome is a change in the hydrophobicity of the natural polymers .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-bromo-6-fluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMAUMFDMPLSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304903
Record name 2-Bromo-6-fluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-4-methylphenol

CAS RN

1394291-51-0
Record name 2-Bromo-6-fluoro-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoro-4-methylphenol
Reactant of Route 2
2-Bromo-6-fluoro-4-methylphenol
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-fluoro-4-methylphenol
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-fluoro-4-methylphenol
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-fluoro-4-methylphenol
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-fluoro-4-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.